molecular formula C8H9ClFN B3177084 1-(3-Chloro-2-fluorophenyl)ethanamine CAS No. 1270509-22-2

1-(3-Chloro-2-fluorophenyl)ethanamine

Cat. No.: B3177084
CAS No.: 1270509-22-2
M. Wt: 173.61
InChI Key: SCEUCESYXQXKOY-UHFFFAOYSA-N
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Description

1-(3-Chloro-2-fluorophenyl)ethanamine is an organic compound with the molecular formula C8H9ClFN It is characterized by the presence of a chloro and fluoro substituent on a phenyl ring, attached to an ethanamine group

Preparation Methods

Synthetic Routes and Reaction Conditions: 1-(3-Chloro-2-fluorophenyl)ethanamine can be synthesized through several methods. One common approach involves the nucleophilic substitution reaction of 3-chloro-2-fluorobenzaldehyde with ethylamine. The reaction typically requires a base such as sodium hydroxide to facilitate the substitution process. The product is then purified through recrystallization or chromatography techniques.

Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale batch reactors where the reactants are mixed under controlled temperature and pressure conditions. The use of catalysts and optimized reaction parameters ensures high yield and purity of the final product.

Chemical Reactions Analysis

Types of Reactions: 1-(3-Chloro-2-fluorophenyl)ethanamine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents like potassium permanganate, leading to the formation of corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride, converting the compound into its corresponding amine derivatives.

    Substitution: The chloro and fluoro groups on the phenyl ring can undergo nucleophilic substitution reactions, where they are replaced by other functional groups.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Sodium hydroxide or other strong bases.

Major Products Formed:

    Oxidation: Formation of ketones or carboxylic acids.

    Reduction: Formation of amine derivatives.

    Substitution: Formation of substituted phenyl ethanamine derivatives.

Scientific Research Applications

1-(3-Chloro-2-fluorophenyl)ethanamine has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It is used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 1-(3-Chloro-2-fluorophenyl)ethanamine involves its interaction with specific molecular targets and pathways. The compound may act by binding to receptors or enzymes, modulating their activity and leading to physiological effects. The exact molecular targets and pathways are subject to ongoing research, and further studies are needed to elucidate the detailed mechanisms.

Comparison with Similar Compounds

1-(3-Chloro-2-fluorophenyl)ethanamine can be compared with other similar compounds, such as:

  • 1-(3-Chloro-2-fluorophenyl)propanamine
  • 1-(3-Chloro-2-fluorophenyl)butanamine
  • 1-(3-Chloro-2-fluorophenyl)pentanamine

These compounds share similar structural features but differ in the length of the carbon chain attached to the phenyl ring. The unique combination of chloro and fluoro substituents in this compound contributes to its distinct chemical and biological properties.

Properties

IUPAC Name

1-(3-chloro-2-fluorophenyl)ethanamine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H9ClFN/c1-5(11)6-3-2-4-7(9)8(6)10/h2-5H,11H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SCEUCESYXQXKOY-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C1=C(C(=CC=C1)Cl)F)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H9ClFN
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

173.61 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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